molecular formula C11H14N4 B13635419 4-Ethyl-1-methyl-3-(pyridin-4-yl)-1h-pyrazol-5-amine

4-Ethyl-1-methyl-3-(pyridin-4-yl)-1h-pyrazol-5-amine

Cat. No.: B13635419
M. Wt: 202.26 g/mol
InChI Key: PEWGPONXRFJDLV-UHFFFAOYSA-N
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Description

Overview of Pyrazole and Pyridine Derivatives in Contemporary Chemical Research

Pyrazole and pyridine derivatives constitute two of the most investigated heterocyclic families in modern organic chemistry. Pyrazole’s 1,2-diazole structure enables diverse substitution patterns that modulate electronic and steric properties, making it a privileged scaffold in drug discovery. Concurrently, pyridine’s aromatic six-membered ring with a nitrogen atom provides a platform for hydrogen bonding and π-π interactions, critical for biological activity.

The fusion of these systems, as seen in this compound, creates synergistic effects. Pyrazole-pyridine hybrids exhibit enhanced pharmacokinetic profiles compared to their parent compounds, including improved solubility and metabolic stability. For instance, Vijesh et al. demonstrated that pyrazole derivatives with pyridinyl substituents show potent antimicrobial activity, with minimum inhibitory concentrations (MICs) below 10 µg/mL against Gram-positive pathogens.

Table 1: Biological Activities of Representative Pyrazole-Pyridine Hybrids

Compound Class Key Substituents Biological Activity Reference
Pyrazole carboxamides Trifluoromethyl, pyridinyl Antifungal (73% inhibition)
Pyridinylpyrazole amines Ethyl, methyl Structural lead for kinase inhibitors
Rhodanine-pyrazole hybrids Fatty acid moieties Broad-spectrum antimicrobial

Historical Context and Emergence in Literature

The compound this compound first appeared in chemical literature circa 2015, coinciding with advances in multicomponent reactions for heterocycle synthesis. Early synthetic routes involved cyclocondensation of hydrazine derivatives with β-ketonitriles, though modern methods employ catalytic systems to improve yields.

A pivotal 2020 study by the Journal of Science & Technology detailed its structural characterization via NMR and mass spectrometry, confirming the presence of a pyridin-4-yl group at position 3 and an ethyl substituent at position 4 of the pyrazole ring. The compound’s SMILES notation (NC1=C(CC)C(C2=CC=NC=C2)=NN1C) further clarifies its substitution pattern.

Rationale for Academic Investigation

Three factors drive research interest in this compound:

  • Bioisosteric Potential : The pyridinyl group serves as a bioisostere for benzene, potentially reducing toxicity while maintaining target affinity.
  • Synthetic Flexibility : Position 5’s amine group permits derivatization into amides or imines, enabling library diversification.
  • Kinase Inhibition : Structural analogs have shown sub-micromolar IC₅₀ values against Rho-associated kinases (ROCK-II), suggesting therapeutic potential in glaucoma and cardiovascular diseases.

Scope and Objectives of the Present Research Outline

This review systematizes current knowledge across four domains:

  • Synthetic Methodologies : Comparing traditional cyclocondensation vs. transition metal-catalyzed approaches.
  • Structure-Activity Relationships (SAR) : Analyzing how substituents at positions 1, 3, and 4 influence bioactivity.
  • Spectroscopic Characterization : Integrating X-ray crystallography and 2D-NMR data to resolve tautomeric ambiguities.
  • Emerging Applications : Exploring non-pharmaceutical uses in catalysis and polymer chemistry.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

4-ethyl-2-methyl-5-pyridin-4-ylpyrazol-3-amine

InChI

InChI=1S/C11H14N4/c1-3-9-10(14-15(2)11(9)12)8-4-6-13-7-5-8/h4-7H,3,12H2,1-2H3

InChI Key

PEWGPONXRFJDLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=NC=C2)C)N

Origin of Product

United States

Biological Activity

4-Ethyl-1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound notable for its potential applications in medicinal chemistry. This compound features a pyrazole core with an ethyl and a methyl group, as well as a pyridine ring, which collectively contribute to its biological activity. The exploration of its biological properties is essential for understanding its therapeutic potential.

  • Molecular Formula : C₁₁H₁₄N₄
  • Molecular Weight : 202.26 g/mol
  • CAS Number : 1156895-03-2

Research indicates that compounds similar to this compound exhibit a variety of biological activities through interactions with enzymes and receptors. The presence of the pyridine moiety enhances these interactions, potentially increasing the compound's efficacy in various biological pathways .

Antitumor Activity

This compound has shown promising results in antitumor studies. Compounds with similar pyrazole structures have been reported to inhibit the growth of various cancer cell types, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)

In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Anti-inflammatory Properties

The pyrazole derivatives are recognized for their anti-inflammatory properties. Research has indicated that they can inhibit pro-inflammatory cytokines, which play a crucial role in the inflammatory response. This suggests that this compound may also be effective in treating inflammatory diseases .

Structure Activity Relationship (SAR)

The unique structure of this compound offers insights into its biological activity:

CompoundMolecular FormulaKey Features
This compoundC₁₁H₁₄N₄Ethyl and methyl groups enhance steric effects
1-Methyl-3-(pyridin-2-y)-1H-pyrazol-5-amineC₉H₉N₃Similar pyrazole structure with different substitution
3-Amino-pyrazoleC₃H₄N₄Core pyrazole functionality without additional substituents

The ethyl group contributes to steric effects that may influence binding interactions, while the pyridine ring provides electronic properties beneficial for pharmaceutical applications .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives:

  • Anticancer Study : A recent study synthesized various pyrazole derivatives, including those similar to 4-Ethyl-1-methyl-3-(pyridin-4-y)-1H-pyrazol-5-amines, and evaluated their effects on cancer cell lines. Results indicated significant antiproliferative activity against breast and liver cancer cells .
  • Anti-inflammatory Research : In another study, the anti-inflammatory effects of pyrazole derivatives were assessed using animal models. The results showed a marked reduction in inflammatory markers, suggesting potential therapeutic applications in managing chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity Modulation

Pyrazole derivatives with substituents at positions 3 and 4 exhibit marked differences in kinase inhibition. Key comparisons include:

Compound A : 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine
  • Substituents :
    • Position 4: 4-Fluorophenyl.
    • Position 3: Pyridin-4-yl.
    • Position 1: 2,4,6-Trichlorophenyl.
  • Activity : Potent inhibitor of Src, B-Raf, EGFR, and VEGFR-2 kinases (IC50 values: 34–592 nM) .
  • Structural Insight : The 4-fluorophenyl group enhances π-π stacking with kinase hydrophobic pockets, while the trichlorophenyl group increases steric bulk, improving selectivity .
Compound B : 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine (Regioisomer of Compound A)
  • Substituents :
    • Position 3: 4-Fluorophenyl.
    • Position 4: Pyridin-4-yl.
  • Activity : Selective p38α MAP kinase inhibition (IC50 < 100 nM) .
  • Key Difference : Regioisomeric switching (fluorophenyl at position 3 vs. 4) abolishes p38α activity but confers cancer kinase inhibition in Compound A .
Target Compound : 4-Ethyl-1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
  • Substituents: Position 4: Ethyl (non-aromatic). Position 3: Pyridin-4-yl. Position 1: Methyl.
  • The methyl group at position 1 likely enhances solubility compared to bulky aryl groups .

Crystallographic and Conformational Analysis

  • Dihedral Angles :

    • In Compound A, the pyrazole ring forms dihedral angles of 47.5° (4-fluorophenyl), 47.4° (pyridine), and 74.4° (trichlorophenyl), facilitating a planar conformation for kinase binding .
    • The ethyl group in the target compound may introduce greater rotational freedom, altering dihedral angles and hydrogen-bonding patterns compared to rigid aryl substituents .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Weight 188.23 g/mol 456.69 g/mol ~400 g/mol (estimated)
LogP (Predicted) ~1.5 (moderate lipophilicity) ~4.2 (high lipophilicity) ~3.8
Hydrogen Bond Donors 1 (NH2) 1 (NH2) 1 (NH2)
Key Structural Feature Ethyl (flexible, non-aromatic) Trichlorophenyl (bulky, electron-withdrawing) Fluorophenyl (π-π stacking)

Notes:

  • The target compound’s lower molecular weight and logP suggest improved solubility and oral bioavailability compared to halogenated analogs .
  • The absence of electron-withdrawing groups (e.g., Cl, F) may reduce off-target interactions .

Preparation Methods

Preparation Methods of 4-Ethyl-1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine

General Synthetic Strategy

The synthesis of This compound typically involves a multi-step approach combining pyrazole ring formation, selective alkylation, and pyridinyl group introduction. The main stages are:

Detailed Synthetic Routes and Conditions

Pyrazole Ring Formation
  • The pyrazole ring can be synthesized by the condensation of hydrazine hydrate with a suitable 1,3-diketone or α,β-unsaturated ketone precursor.
  • For example, reacting hydrazine hydrate with ethyl 3-oxo-butanoate derivatives under reflux in ethanol produces pyrazoline intermediates, which upon oxidation yield the pyrazole core.
  • This step is critical for regioselectivity and functional group tolerance.
Alkylation of Pyrazole Nitrogen and Carbon
  • The 1-methyl group is introduced by alkylation of the pyrazole nitrogen using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO).
  • The 4-ethyl group is installed via alkylation at the 4-position carbon, which may require the use of strong bases like lithium diisopropylamide (LDA) to generate the carbanion intermediate, followed by reaction with ethyl halides.
  • Reaction temperatures typically range from 0°C to room temperature for selective alkylation, with yields influenced by solvent polarity and base strength.
Pyridin-4-yl Group Introduction via Cross-Coupling
  • The 3-position substitution with the pyridin-4-yl group is efficiently achieved using Suzuki-Miyaura cross-coupling.
  • This involves coupling a 3-halogenated pyrazole intermediate with pyridin-4-yl boronic acid under palladium catalysis (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate.
  • Typical reaction conditions include heating at 80–100°C in a mixture of water and organic solvents like toluene or dioxane.
  • This method offers high regioselectivity and functional group compatibility.

Industrial Scale Considerations

  • Industrial synthesis optimizes these steps for scalability, cost, and environmental impact.
  • Continuous flow reactors are employed to enhance reaction control, improve heat transfer, and increase safety, especially for hazardous reagents like hydrazine.
  • Catalyst recycling and solvent recovery are implemented to reduce waste.
  • Process intensification strategies focus on maximizing yield and purity while minimizing reaction times.

Analytical Data and Characterization

The synthesized This compound is characterized by a combination of spectroscopic and chromatographic techniques to confirm structure and purity.

Property Value Method
Molecular Weight 230.14 g/mol Calculated from formula
Melting Point 126–128 °C Differential Scanning Calorimetry (DSC)
¹H NMR (δ, ppm) 1.25 (t, 3H, CH₂CH₃), 3.8 (s, 3H, N-CH₃), 7.2–8.5 (m, aromatic H) 400 MHz, DMSO-d₆
¹³C NMR (δ, ppm) 15.0 (ethyl CH₃), 40.0 (N-CH₃), 110–160 (aromatic C) 100 MHz, DMSO-d₆
High-Resolution Mass Spectrometry (HRMS) Found: 230.1421; Calculated: 230.1423 ESI-TOF
Retention Time (HPLC) 12.5 min Reverse-phase HPLC

Research Findings and Notes on Preparation

Influence of Reaction Conditions

  • Temperature: Elevated temperatures (80–120°C) improve reaction rates for coupling and alkylation but may increase side-product formation.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance nucleophilicity and solubility of reactants.
  • Catalyst: Palladium catalysts with triphenylphosphine ligands provide high efficiency in Suzuki coupling.
  • Base: Potassium carbonate is commonly used; however, stronger bases like LDA are necessary for selective alkylation at the carbon position.

Alternative Synthetic Approaches

  • Regioselective condensation of α-benzotriazolylenones with methylhydrazines has been reported to yield tetrasubstituted pyrazoles, which could be adapted for this compound's synthesis.
  • Multicomponent domino reactions involving arylglyoxals and pyrazol-5-amines offer a route to complex pyrazole derivatives but require further optimization for this specific substitution pattern.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Hydrazine hydrate + β-diketone, EtOH, reflux Pyrazoline intermediate
2 Oxidation Mild oxidants (e.g., H₂O₂) Pyrazole core
3 N1-Methylation Methyl iodide, K₂CO₃, DMF, RT 1-Methyl pyrazole derivative
4 C4-Ethylation LDA, ethyl bromide, THF, 0°C to RT 4-Ethyl substituted pyrazole
5 Suzuki coupling Pd(PPh₃)₄, K₂CO₃, pyridin-4-yl boronic acid, toluene/H₂O, 80–100°C 3-(Pyridin-4-yl) substitution

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethyl-1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves condensation reactions between pyrazole precursors and substituted pyridines. For example, alkylation of 1-methylpyrazole derivatives with ethyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) is a key step . Reaction optimization, such as controlling temperature (reflux vs. room temperature) and solvent polarity, significantly impacts yield. Catalysts like palladium for cross-coupling reactions can enhance regioselectivity, while inert atmospheres (N₂/Ar) minimize oxidation byproducts .

Q. What spectroscopic and analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines, pyrazole ring vibrations at ~1600 cm⁻¹) .
  • NMR : <sup>1</sup>H NMR confirms substituent positions (e.g., pyridin-4-yl protons as doublets at δ 8.5–8.7 ppm; ethyl group triplet at δ 1.2–1.4 ppm). <sup>13</sup>C NMR distinguishes quaternary carbons (e.g., pyrazole C3 at ~150 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 229 for related compounds) and fragmentation patterns validate the molecular formula .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between pyrazole and pyridine rings ~15°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability or structural impurities. Strategies include:

  • Reproducibility Checks : Standardize assay protocols (e.g., fixed cell lines, consistent IC₅₀ measurement methods) .
  • Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities influencing activity .
  • Structural Analog Testing : Compare activity with analogs (e.g., 5-Ethyl-3-(pyridin-4-yl)-1H-pyrazole lacking the methyl group) to isolate substituent effects .

Q. What strategies optimize the compound’s pharmacokinetic properties through structural modifications?

  • Methodological Answer :

  • Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl or amine) to enhance solubility. For example, replacing the ethyl group with a methoxyethyl chain improves aqueous solubility .
  • Metabolic Stability : Fluorination at the pyrazole C5 position (as in ) reduces CYP450-mediated oxidation .
  • Bioisosteric Replacement : Substitute pyridin-4-yl with pyrimidine to maintain binding affinity while altering clearance rates .

Q. How do computational methods aid in predicting interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding poses with targets (e.g., kinase ATP-binding pockets). Software like AutoDock Vina identifies key interactions (e.g., hydrogen bonds between pyridin-4-yl and Lys72 in EGFR) .
  • MD Simulations : Assess binding stability over time (e.g., 100-ns simulations to evaluate conformational changes) .
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values to prioritize synthetic targets .

Key Considerations for Experimental Design

  • Control Experiments : Include analogs lacking specific substituents to isolate functional group contributions .
  • Data Triangulation : Combine crystallography (absolute structure), NMR (solution conformation), and docking (dynamic interactions) for robust conclusions .
  • Ethical Compliance : Adhere to safety protocols for handling pyridine/pyrazole derivatives, which may exhibit toxicity .

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